molecular formula C11H12BrNO B14473915 (4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one CAS No. 66203-88-1

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one

Cat. No.: B14473915
CAS No.: 66203-88-1
M. Wt: 254.12 g/mol
InChI Key: XYJOYAPQEYNFPA-GMSGAONNSA-N
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Description

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is characterized by the presence of a bromophenyl group at the 4-position and a methyl group at the 5-position. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials to ensure the desired (4S,5R) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The bromophenyl group can participate in π-π interactions, while the pyrrolidinone core can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4-phenyl-5-methylpyrrolidin-2-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (4S,5R)-4-(4-chlorophenyl)-5-methylpyrrolidin-2-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    (4S,5R)-4-(4-fluorophenyl)-5-methylpyrrolidin-2-one: The presence of a fluorine atom can alter the compound’s electronic properties and interactions with molecular targets.

Uniqueness

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in substitution reactions and influence its binding interactions with biological targets.

Properties

CAS No.

66203-88-1

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-7-10(6-11(14)13-7)8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3,(H,13,14)/t7-,10-/m1/s1

InChI Key

XYJOYAPQEYNFPA-GMSGAONNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC(=O)N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1C(CC(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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